molecular formula C7H4ClIN2 B1419304 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 940948-29-8

4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1419304
CAS RN: 940948-29-8
M. Wt: 278.48 g/mol
InChI Key: PNYLOXIZBXVOPD-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClIN2. It has a molecular weight of 278.478 . This compound is a solid in form .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using high-resolution X-ray diffraction data . The study provides insights into the charge density distribution and topological parameters of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, the compound is known to be a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

This compound has a density of 2.2±0.1 g/cm3 and a boiling point of 374ºC at 760 mmHg . The compound is a solid in form .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Azaindoles : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been used as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).
  • Electronic Structure Analysis : The experimental charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been investigated using high-resolution X-ray diffraction and density functional theory (Hazra et al., 2012).

Reactivity and Synthesis of Novel Compounds

  • Synthesis of Heterocycles : 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) was synthesized and studied for its reactive properties using DFT calculations and molecular dynamics simulations, exploring its potential in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
  • Preparation of Pyrrolopyridines : Various methods for preparing 1H-pyrrolo[2,3-b]pyridines have been investigated, exploring their reactivity with electrophiles and their potential in different synthetic pathways (Herbert & Wibberley, 1969).

Material Science and Optoelectronics

  • Semiconducting Materials : Nitrogen-embedded small molecules derived from 1H-pyrrolo[2,3-b]pyridine have been synthesized and studied for their optical, electrochemical properties, and carrier transport properties, highlighting their potential in material science applications (Zhou et al., 2019).

Antibacterial Agents

  • Antibacterial Compounds Synthesis : Synthesis of pyrrolo[2,3-b]pyridines and related compounds has been explored for their potential as antibacterial agents (Abdel-Mohsen & Geies, 2008).

Safety and Hazards

The safety information available for 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine indicates that it is harmful if swallowed and causes serious eye damage . The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

properties

IUPAC Name

4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYLOXIZBXVOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672265
Record name 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

940948-29-8
Record name 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

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